molecular formula C26H20Cl2N6O3S2 B2816584 N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 317328-52-2

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2816584
CAS No.: 317328-52-2
M. Wt: 599.51
InChI Key: YXJRJGDWJYQLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex molecule featuring:

  • A benzothiazole core linked via a thioacetamide bridge.
  • A 1,2,4-triazole ring substituted with a phenyl group and a methylene-acetamide side chain bearing a 2,4-dichlorophenoxy moiety.

This hybrid structure combines pharmacophoric elements associated with diverse biological activities, including kinase inhibition (e.g., VEGFR-2), antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N6O3S2/c27-16-10-11-20(18(28)12-16)37-14-23(35)29-13-22-32-33-26(34(22)17-6-2-1-3-7-17)38-15-24(36)31-25-30-19-8-4-5-9-21(19)39-25/h1-12H,13-15H2,(H,29,35)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJRJGDWJYQLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that incorporates a benzothiazole moiety along with a triazole derivative. This structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. The benzothiazole and triazole rings are known for their pharmacological properties, making this compound a candidate for further investigation.

Chemical Structure and Properties

The compound features several significant structural elements:

  • Benzothiazole moiety : Known for its diverse biological activities including anticancer properties.
  • Triazole ring : Associated with antifungal and antibacterial activities.
  • Dichlorophenoxy acetamido group : This substitution may enhance the compound's lipophilicity and biological activity.

The crystal structure analysis indicates that the compound has been successfully synthesized with specific bond lengths and angles consistent with similar structures, confirming its stability and potential reactivity .

Anticancer Activity

Research has indicated that compounds containing benzothiazole and triazole moieties exhibit significant anticancer properties. For example:

  • Mechanism of Action : Compounds similar to this compound may inhibit cell proliferation by interfering with the cell cycle or inducing apoptosis in cancer cells.

    Recent studies have shown that benzothiazole derivatives can effectively inhibit the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)Notes
Compound AA549 (lung adenocarcinoma)1.98 ± 1.22Significant cytotoxicity observed
Compound BJurkat (leukemia)< 1.0Comparable to doxorubicin

Antimicrobial Activity

The presence of the triazole ring suggests potential antifungal activity. Compounds with similar structures have demonstrated broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, often with MIC values below 1 µg/mL .

PathogenMIC (µg/mL)Compound
Candida albicans0.03 - 0.5Similar derivatives
Aspergillus fumigatus0.25 - 2Similar derivatives

Structure-Activity Relationship (SAR)

The structure of this compound can be analyzed through SAR studies which indicate that:

  • Electron-withdrawing groups on the phenyl ring enhance biological activity.
  • The presence of halogen substituents increases potency against cancer cells.
  • The length and flexibility of the linker between the benzothiazole and triazole rings are crucial for optimal activity.

Study on Anticancer Properties

In a comparative study on various thiazole derivatives, it was found that compounds with similar structural features to N-(benzo[d]thiazol-2-yl)-2... exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications at specific positions on the benzothiazole ring could enhance potency significantly .

Study on Antifungal Activity

A series of triazole derivatives were tested against fungal pathogens, revealing that modifications similar to those present in N-(benzo[d]thiazol-2... improved efficacy against resistant strains of fungi .

Scientific Research Applications

Key Structural Features

  • Benzothiazole Moiety : Known for antibacterial, antifungal, and anticancer properties.
  • Triazole Moiety : Exhibits broad-spectrum activity against various pathogens.
  • Dichlorophenoxy Group : Enhances lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring both benzothiazole and triazole scaffolds. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study synthesized a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols which exhibited MIC values comparable to standard antibiotics like gentamicin and ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could enhance antibacterial potency.

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been well-documented. Compounds similar to N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

Research involving thiazole-integrated compounds revealed that certain analogues displayed strong selectivity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective cytotoxicity . The presence of specific functional groups was crucial in enhancing their anticancer activity.

Additional Therapeutic Applications

The versatility of the benzothiazole and triazole frameworks extends beyond antimicrobial and anticancer activities. Other studies have reported their efficacy as antifungal agents and in treating conditions related to inflammation and neurodegenerative diseases.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesMIC (μg/mL)Target Organism
Compound ABenzothiazole + Triazole0.5S. aureus
Compound BBenzothiazole + Phenyl1.0E. coli
Compound CBenzothiazole + Amide0.75P. aeruginosa

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound DA549 (Lung Cancer)23.30Induces apoptosis
Compound EU251 (Glioblastoma)<10Cell cycle arrest
Compound FWM793 (Melanoma)15Inhibits proliferation

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Reference
Target Compound Benzothiazole-triazole 2,4-Dichlorophenoxy, phenyl N/A (predicted kinase inhibition) -
Compound 6d () Benzothiazole-thiadiazole Nitro, phenylurea VEGFR-2 IC₅₀ = 0.12 µM
Compound 4c () Thiazole-tetrazole Methylphenyl, tetrazole A549 IC₅₀ = 23.30 µM
Compound 9c () Benzimidazole-triazole Bromophenyl, benzimidazole α-Glucosidase inhibition
Compound 107m () Thiazole-triazole 3,4-Dimethylphenoxy MIC = 6.25 µg/mL (bacterial)

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the triazole core.

Triazole Formation : Cyclization of thiourea derivatives with hydrazine under reflux conditions (e.g., ethanol, 80°C) to form the 1,2,4-triazole ring.

Amide Coupling : Reaction of the triazole intermediate with 2-(2,4-dichlorophenoxy)acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane.

Thioether Linkage : Thiol-alkylation of the benzo[d]thiazole moiety with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF).

  • Critical Parameters : Anhydrous solvents, temperature control (±2°C), and stoichiometric precision to avoid side products like disulfides or over-alkylation .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenoxy groups) and amide linkages (NH signals at δ 9.5–10.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., calculated [M+H]⁺ = 629.04 Da for C₂₇H₂₀Cl₂N₆O₃S₂).
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) at 10–100 µM concentrations.
  • Positive Controls : Compare with standard drugs (e.g., doxorubicin for cytotoxicity) to contextualize potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-thioacetamide core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for accelerating thiol-alkylation steps (reported to improve yields by 15–20%).
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >90% purity.
  • Solvent Optimization : Replace DMF with acetonitrile or THF to minimize byproducts in amide coupling.
  • In Situ Monitoring : Use FTIR to track disulfide formation (S–S stretch at ~500 cm⁻¹) and adjust reagent ratios .

Q. How to resolve contradictions in bioactivity data across similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., replace 2,4-dichlorophenoxy with 4-fluorophenoxy) and correlate changes with activity trends.
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of thioethers).
  • Computational Modeling : Use molecular dynamics to assess binding pocket compatibility (e.g., steric clashes from phenyl groups reducing affinity).
  • Data Normalization : Express activity relative to logP values to account for permeability differences .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize truncated analogs (e.g., remove benzo[d]thiazole) to isolate contributions of specific moieties.
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using alignment rules based on docking poses (e.g., triazole-thioether as a hinge region).
  • Proteomics Profiling : Use affinity pull-down assays with biotinylated derivatives to identify off-target interactions.
  • Crystallography : Co-crystallize with target proteins (e.g., HDAC8) to resolve binding modes at 2.0 Å resolution .

Q. How to design in vivo studies to validate preclinical efficacy?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Intravenous/oral administration in rodents with LC-MS/MS plasma analysis (t₁/₂, Cₘₐₓ, AUC).
  • Xenograft Models : Subcutaneous implantation of HT-29 colon cancer cells in nude mice; dose at 10–50 mg/kg/day for 21 days.
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly.
  • Formulation : Use PEG-400/saline (60:40) for solubility enhancement .

Q. What computational tools are suitable for predicting its drug-likeness?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier penetration (BBB <0.1), and CYP inhibition.
  • Molecular Docking : AutoDock Vina with PDB structures (e.g., 4UX9 for EGFR kinase) and flexible side-chain sampling.
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities (ΔG < -8 kcal/mol suggests high potency).
  • PAINS Filters : Rule-of-five compliance and Pan-Assay Interference Compounds (PAINS) screening to exclude promiscuous binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.